BENGHE Validation & Comparative

Check Availability & Pricing

Independent Verification of PPTN Mesylate:
Selectivity & Performance Profile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: PPTN Mesylate
CAS No.: 1160271-31-7
Cat. No.: B610177
Get Quote
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Executive Summary

PPTN Mesylate is the salt form of 4,7-disubstituted 2-naphthoic acid, widely recognized as the
"gold standard" chemical probe for the P2Y14 receptor. Unlike earlier purinergic ligands that
suffered from cross-reactivity with P2Y12 or P2Y6, PPTN Mesylate exhibits a highly distinct
profile:

o High Affinity:
of 434 pM (0.434 nM).[1]

* Extreme Selectivity:>10,000-fold selectivity over all other P2Y subtypes (P2Y1, 2, 4, 6, 11,
12, 13).

¢ Mechanism: Competitive antagonism of the UDP-glucose binding site.

This guide provides an objective technical comparison of PPTN Mesylate against endogenous
agonists and alternative antagonists, supported by validated experimental protocols for
independent verification.
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Compound Profile & Mechanism

Chemical Identity:

o Active Moiety: PPTN (4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic
acid).[2]

e Salt Form: Mesylate (Methanesulfonate).[3] Note: The hydrochloride (HCI) salt is also
common; biological activity is identical for the active moiety.

o Target: P2Y14 Receptor (G
-coupled GPCR).
Mechanism of Action: P2Y14 is canonically coupled to G

proteins. Activation by UDP-glucose inhibits adenylyl cyclase, reducing intracellular cAMP.
PPTN Mesylate functions as a competitive antagonist, occupying the orthosteric pocket and
preventing UDP-sugar binding, thereby restoring CAMP levels in the presence of agonists.

Diagram 1: P2Y14 Signaling & PPTN Blockade

(Visualizing the G-protein coupling and the specific point of intervention)
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Caption: PPTN Mesylate competitively blocks UDP-glucose binding, preventing G

-mediated inhibition of Adenylyl Cyclase.

Comparative Selectivity Matrix

To verify the performance of PPTN Mesylate, it must be benchmarked against the endogenous
agonist (to prove potency) and alternative ligands (to prove superiority).
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Tahle 1 Performance vs Alternatives

o Functional
Affinity (
Potency (
Selectivity
Compound Role /
/ Note
)
)
] >10,000x vs
PPTN Mesylate Antagonist 0.43 nM ~1-2nM
other P2Ys
- Activates P2Y14;
Endogenous 200 nM ( .
UDP-Glucose ) ~300 nM no antagonist
Agonist ) .
activity.
] Selective, but
Alternative o
ML347 ) ~2-5nM ~15nM lower affinity
Antagonist
than PPTN.
Used as neg.
] control; PPTN
MRS 2578 P2Y6 Antagonist  >10,000 nM N/A

has no effect

here.

Table 2: The "Clean" Profile (Off-Target Screen)

Data derived from Schild analysis and broad panel screening.
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PPTN Activity at 1

PPTN Activity at 10

Receptor Subtype Interpretation
UM UM
P2Y14 Full Blockade Full Blockade Primary Target
P2Y1 (ADP) None Negligible (<5%) No cross-reactivity
o Critical differentiation
P2Y12 (ADP) None Negligible (<5%)
(platelet safe)
o No effect on Gg-
P2Y2 / P2Y4 (UTP) None Negligible (<5%)
coupled receptors
o Distinct from
P2Y6 (UDP) None Negligible (<5%)

MRS2578 targets

Experimental Verification Protocols

To independently verify these claims, we recommend the cAMP Inhibition Reversal Assay.
While Calcium Flux (FLIPR) is common, P2Y14 is G

-coupled, making cAMP the most physiologically relevant readout.

Protocol A: cAMP Inhibition Reversal (G

Pathway)

Objective: Demonstrate PPTN Mesylate's ability to reverse the decrease in CAMP caused by

UDP-glucose.

Reagents:

Cells: CHO or HEK293 stably expressing human P2Y14.[4]

Agonist: UDP-glucose (100 uM stock).

Stimulant: Forskolin (activates Adenylyl Cyclase to raise baseline cCAMP).

Detection: HTRF cAMP kit or equivalent competitive immunoassay.
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Step-by-Step Workflow:
e Cell Seeding: Plate 2,000-5,000 cells/well in a 384-well low-volume plate.
e Pre-Incubation (Antagonist):

o Add PPTN Mesylate (serial dilution: 0.1 nM to 1 uM).

o Incubate for 15-30 minutes at room temperature. Why: Ensures equilibrium binding to the
receptor before agonist competition.

o Stimulation (Agonist + Forskolin):
o Add a mixture of Forskolin (10 uM) and UDP-glucose (EC

concentration, typically ~1 uM).

o Control Wells: Forskolin only (Max Signal), Forskolin + UDP-glucose (Min Signal).
e Reaction: Incubate for 30 minutes at 37°C.

e Lysis & Detection: Add HTRF detection reagents (CAMP-d2 and Anti-cAMP-Cryptate).
Incubate 1 hour.

e Analysis: Measure FRET signal (665/620 nm ratio).

o Result: PPTN should restore the FRET signal (CAMP levels) to the "Forskolin only"
baseline in a dose-dependent manner.

Diagram 2: Experimental Workflow (CAMP Assay)
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Caption: Step-by-step workflow for verifying PPTN antagonism via CAMP recovery.
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Data Analysis & Interpretation

To validate the

(affinity constant) from your experimental

, use the Cheng-Prusoff equation adapted for antagonists:
 : Derived from your PPTN dose-response curve.

» : Concentration of UDP-glucose used (e.g., 1 uM).

» : Potency of UDP-glucose determined in a separate run (typically ~200-300 nM).
Success Criteria:
e Your calculated

should fall within 0.2 — 0.8 nM.

» Schild Plot slope should be close to 1.0, indicating competitive antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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